2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method includes the reaction of 2-aminothiophene with chloroacetyl chloride under basic conditions to form the intermediate, which is then cyclized with formamide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted thienopyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Scientific Research Applications
2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H5ClN2OS |
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Molecular Weight |
200.65 g/mol |
IUPAC Name |
2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5ClN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2,6H,3H2 |
InChI Key |
AMHUCYLBPMQCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2C1=NC(=NC2=O)CCl |
Origin of Product |
United States |
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